![molecular formula C3H5IO B1295755 Iodomethyloxirane CAS No. 624-57-7](/img/structure/B1295755.png)
Iodomethyloxirane
Overview
Description
Molecular Dynamics of Dimethyldioxirane C-H Oxidation
The study on dimethyldioxirane (DMDO) reveals its reaction with isobutane, which involves hydrogen atom abstraction and can lead to the formation of tert-butanol and acetone through the oxygen rebound pathway. The research indicates that the presence of an implicit acetone solvent significantly increases the likelihood of the oxygen rebound pathway occurring. Additionally, the study observed short-lived diradical species and measured the time gap between C-H bond-breaking and C-O bond formation to be within 30 to 150 femtoseconds, which aligns with the lifetime of radical pairs from DMDO hydroxylation of certain cyclopropane derivatives .
Iodomethane Oxidation by Dimethyldioxirane
Iodomethane oxidation by DMDO presents a novel route to hypoiodous acid and iodohydrines without the need for a trapping agent for the iodide anion. The resulting hypoiodous acid can be trapped in situ by addition to olefins, yielding iodohydrines with good yields. The study also highlights the anti-stereospecific nature of the iodohydroxylation reaction, which is a key aspect of the chemical behavior of iodomethane when oxidized by DMDO .
Synthesis and Molecular Structure Analysis of Substituted Oxiranes
The synthesis of various enantiomers of substituted oxiranes, including trans-2,3-dimethyloxirane, has been achieved. The study provides vibrational circular dichroism (VCD) spectra and ab initio theoretical calculations to understand the molecular structure of these compounds. The research utilizes methods such as the localized molecular orbital method (LMO-VCD) and the vibronic coupling theoretical method (VCT) to analyze the absolute configurations of the synthesized oxiranes .
Cationic Oligomerization of Isopropyloxirane
Investigating the structures of oligomers and polymers derived from isopropyloxirane (IO) reveals insights into the nature of the bridged propagating oxonium ion intermediate. The study employs 13C NMR spectroscopy to confirm that the polymeric structural units have not undergone rearrangement during the cationic oligomerization process. This finding is significant for understanding the polymerization behavior of oxiranes and the stability of the resulting structures .
Recent Resurgence Toward the Oxidation of Heteroatoms Using Dimethyldioxirane
A comprehensive review of the literature from 2005 to the present highlights the shift from inorganic to organic oxidants in the field of oxidation chemistry. Dimethyldioxirane stands out as an effective oxidant due to its high functional group tolerance and the production of eco-friendly acetone as a byproduct. The review summarizes the oxidation of various heteroatoms, including sulfur, nitrogen, iodine, selenium, phosphorous, and platinum, using DMDO as the oxidant. This resurgence in using DMDO is attributed to its exquisite oxidation capabilities .
Scientific Research Applications
Chiral Hypervalent Iodine Compounds
- Iodomethyloxirane has been used in the synthesis of new hypervalent iodine compounds. These compounds are applied as stoichiometric reagents in various oxidation processes, including the oxidation of thioanisole to phenylmethyl sulfoxide and benzyl alcohol to benzaldehyde (Altermann, Schäfer, & Wirth, 2010).
Role in Medical Imaging
- Though not directly involving this compound, related iodinated compounds have been studied for their role in medical imaging and the subsequent formation of toxic iodinated disinfection by-products. These studies highlight the importance of understanding the environmental and health impacts of iodine-based compounds used in medical contexts (Duirk et al., 2011).
Quantitative Analysis in Pharmaceutical Applications
- This compound has been used in analytical methods, such as iodometric titration, for the quantitative analysis of various compounds. This is particularly relevant in the pharmaceutical industry for drug synthesis and quality control (Vailaya, Wang, Chen, & Huffman, 2001).
Environmental and Public Health Studies
- Studies related to iodine, though not directly mentioning this compound, emphasize the importance of iodine in public health, such as its role in eliminating iodine deficiency and its impact on environmental health (Pretell, 2017).
Oxidation Processes in Organic Synthesis
- The use of this compound-related compounds, like dimethyldioxirane, has been explored in large-scale oxidation processes in organic synthesis. This research underscores the utility of such compounds in industrial and laboratory settings (Mikula et al., 2013).
Iodometry Applications
- This compound and related iodine compounds have been used in iodometry for analytical purposes. This includes determining the presence of peroxides and understanding matrix effects in various samples, which is crucial in environmental and biochemical studies (Gautam, Wu, Ma, & Zhao, 2022).
Safety and Hazards
properties
IUPAC Name |
2-(iodomethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IO/c4-1-3-2-5-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIBHMPYXXPGAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977958 | |
Record name | 2-(Iodomethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
624-57-7 | |
Record name | Oxirane, (iodomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Iodomethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper [] details a novel, mild, one-step method for synthesizing β-iodo epoxides, specifically iodomethyloxirane, from corresponding epoxy-alcohols. This method utilizes a zinc salt-modified Mitsunobu halogenation reaction. [] This is significant because it offers a potentially more efficient and scalable alternative to traditional multi-step synthesis routes.
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